Sphingosine (d18:1) alkyne

説明

特性

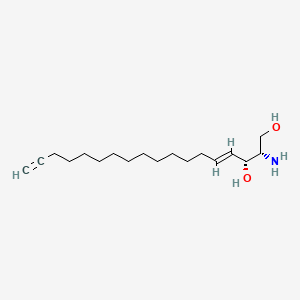

IUPAC Name |

(E,2S,3R)-2-aminooctadec-4-en-17-yne-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h1,14-15,17-18,20-21H,3-13,16,19H2/b15-14+/t17-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZHNWWIQBDTDR-KRWOKUGFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCC=CC(C(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Metabolic Incorporation of Sphingosine (d18:1) Alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and data analysis related to the metabolic incorporation of sphingosine (d18:1) alkyne, a powerful chemical tool for studying sphingolipid metabolism and signaling.

Introduction: The Role of Sphingolipids and the Utility of Alkyne Analogs

Sphingolipids are a class of bioactive lipids that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and signal transduction.[1][2] The central backbone of these lipids is a long-chain amino alcohol, with sphingosine (d18:1) being a predominant form in mammals.[1] Key bioactive sphingolipids derived from sphingosine include ceramide, sphingomyelin, and sphingosine-1-phosphate (S1P), each with distinct signaling functions.[2][3]

To dissect the complex and dynamic metabolic pathways of sphingolipids, researchers utilize metabolic labeling with chemically modified analogs. This compound is a sphingosine molecule functionalized with a terminal alkyne group. This small modification is minimally disruptive, allowing the molecule to be processed by the cell's natural enzymatic machinery.[4][5] The alkyne handle then permits the use of "click chemistry," a highly specific and efficient bioorthogonal reaction, to attach a variety of reporter tags, such as fluorophores or biotin, for visualization, identification, and quantification of the metabolically incorporated sphingolipids.[6]

Mechanism of this compound Metabolic Incorporation

The metabolic fate of exogenously supplied this compound is dictated by the canonical sphingolipid metabolic pathways. It is presumed that the alkyne analog is recognized and processed by the same enzymes that act on endogenous sphingosine.

Upon entering the cell, this compound can be directed into several key metabolic routes:

-

Ceramide Synthesis: The primary fate of sphingosine is its acylation by ceramide synthases (CerS) to form ceramide-alkyne. There are six isoforms of CerS in mammals, each exhibiting specificity for fatty acyl-CoAs of varying chain lengths.[7] Studies have shown that alkyne-modified sphingoid bases are effective substrates for ceramide synthases, with Michaelis-Menten constants similar to their natural counterparts.[4][5]

-

Phosphorylation: Sphingosine kinases (SphK1 and SphK2) can phosphorylate sphingosine-alkyne at the 1-hydroxyl position to produce sphingosine-1-phosphate (S1P)-alkyne, a critical signaling molecule.[7]

-

Salvage Pathway: The newly synthesized ceramide-alkyne can be further metabolized. It can be transported to the Golgi apparatus where it serves as a precursor for the synthesis of more complex sphingolipids, such as sphingomyelin-alkyne (via sphingomyelin synthase) and various glycosphingolipids-alkyne (via glucosylceramide synthase and other glycosyltransferases).[7]

-

Degradation: Alternatively, S1P-alkyne can be irreversibly degraded by sphingosine-1-phosphate lyase.[6]

The following diagram illustrates the metabolic pathways involved in the incorporation of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the metabolic incorporation of this compound.

Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling cultured cells with this compound.

Materials:

-

Cultured mammalian cells (e.g., HeLa, HEK293, A172)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in ethanol or DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound stock solution into fresh, pre-warmed complete culture medium to the final desired concentration (typically 5-50 µM).

-

Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for a specified period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO2). The optimal labeling time will depend on the cell type and the specific metabolic pathway being investigated.

-

Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS to remove excess labeling reagent. The cells are now ready for downstream applications such as cell lysis for lipid extraction or fixation for imaging.

Click Chemistry Reaction for Visualization or Affinity Purification

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate a reporter molecule to the alkyne-labeled sphingolipids.

Materials:

-

Metabolically labeled cells

-

Fixative (e.g., 4% paraformaldehyde in PBS) for imaging

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for imaging

-

Click chemistry reaction buffer (e.g., from a commercial kit)

-

Copper(II) sulfate (CuSO4) solution

-

Reducing agent (e.g., sodium ascorbate)

-

Azide-functionalized reporter molecule (e.g., azide-fluorophore for imaging, azide-biotin for affinity purification)

-

Cell lysis buffer for affinity purification

Procedure for Imaging:

-

Fixation: Fix the labeled cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions, containing the azide-fluorophore, CuSO4, and a reducing agent. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells multiple times with PBS to remove unreacted reagents.

-

Imaging: The cells are now ready for imaging by fluorescence microscopy.

Procedure for Affinity Purification:

-

Cell Lysis: Lyse the labeled cells in a suitable lysis buffer containing protease inhibitors.

-

Click Reaction: Perform the click reaction in the cell lysate by adding the azide-biotin, CuSO4, and a reducing agent. Incubate for 1-2 hours at room temperature.

-

Affinity Purification: The biotinylated sphingolipids can now be enriched using streptavidin-coated beads.

-

Downstream Analysis: The enriched lipids can be eluted and analyzed by mass spectrometry.

Lipid Extraction and LC-MS/MS Analysis

This protocol describes a general method for extracting lipids from labeled cells and preparing them for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Labeled and harvested cell pellet

-

Methanol

-

Chloroform

-

Internal standards (e.g., C17-sphingosine)

-

LC-MS/MS system

Procedure:

-

Addition of Internal Standards: Resuspend the cell pellet in a known volume of water or PBS and add a known amount of an appropriate internal standard.

-

Lipid Extraction: Perform a Bligh-Dyer or a modified Bligh-Dyer extraction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v) to the cell suspension. Vortex vigorously and centrifuge to separate the phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent from the organic phase under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of mobile phase solvents).

-

LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the different sphingolipid species. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the alkyne-labeled sphingolipids and their endogenous counterparts based on their specific precursor and product ion pairs.[7][8]

Data Presentation

Quantitative analysis of the metabolic incorporation of this compound is typically performed using LC-MS/MS. The data is presented as the amount of each alkyne-labeled sphingolipid species, often normalized to the total protein content or cell number. While a specific consolidated table of quantitative results for this compound was not found in the searched literature, the following table represents a typical format for presenting such data. The values are hypothetical and for illustrative purposes only.

| Sphingolipid Species | Amount (pmol/mg protein) |

| Sphingosine-Alkyne | 15.2 ± 2.1 |

| Ceramide (C16:0)-Alkyne | 45.8 ± 5.3 |

| Ceramide (C18:0)-Alkyne | 22.1 ± 3.0 |

| Ceramide (C24:0)-Alkyne | 10.5 ± 1.8 |

| Ceramide (C24:1)-Alkyne | 8.7 ± 1.2 |

| Sphingomyelin-Alkyne | 150.3 ± 18.5 |

| Glucosylceramide-Alkyne | 35.6 ± 4.2 |

| Sphingosine-1-Phosphate-Alkyne | 5.1 ± 0.8 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the metabolic labeling, detection, and analysis of this compound incorporation.

Logical Relationship of Metabolic Incorporation

This diagram illustrates the logical flow of this compound through the major metabolic decision points within the cell.

References

- 1. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Following the flux of long-chain bases through the sphingolipid pathway in vivo using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Trafficking of Sphingosine (d18:1) Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are integral to the structure and function of cellular membranes. Beyond their structural role, sphingolipids and their metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and differentiation. The study of these pathways has been significantly advanced by the development of chemically modified analogs, such as Sphingosine (d18:1) alkyne. This molecule, which incorporates a terminal alkyne group, allows for powerful bioorthogonal "click chemistry" reactions. This enables the visualization and quantification of its uptake, trafficking, and metabolic fate within the cell, providing a window into the complex dynamics of sphingolipid metabolism and signaling. This guide provides a comprehensive overview of the current understanding of the cellular uptake and trafficking of this compound, including quantitative data, detailed experimental protocols, and visualization of the associated metabolic pathways.

Data Presentation

The following tables summarize the available quantitative data on the metabolism of this compound. It is important to note that specific data on the uptake kinetics and precise subcellular distribution of this molecule are still emerging areas of research.

| Parameter | Cell Type | Value | Method | Reference |

| Metabolite Profile | Primary Human Intestinal Epithelial Cells | Ceramide Alkyne: 31.6 ± 3.3% of total detected alkyne-lipid | Capillary Electrophoresis with Fluorescence Detection | [1] |

| Sphingosine-1-Phosphate Alkyne: Not detected |

Table 1: Metabolic Fate of this compound. This table shows the primary metabolic product of this compound in a specific primary cell type. The data indicates that the alkyne analog is predominantly converted to a ceramide analog.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound in a cellular context. The following are key experimental protocols adapted from established methods.[2][3]

Protocol 1: Cellular Labeling with this compound and Fluorescence Microscopy

This protocol details the steps for labeling live cells with this compound, followed by fixation, click chemistry-mediated fluorescent tagging, and imaging.

Materials:

-

HeLa cells (or other cell line of interest)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

DMEM with delipidated FBS

-

This compound (stock solution in ethanol)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization and Blocking Buffer (0.1% saponin with 5% bovine serum albumin in PBS)

-

Click-iT™ Cell Reaction Buffer Kit (or equivalent) containing:

-

Copper (II) Sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

-

-

MatTek dishes or coverslips

Procedure:

-

Cell Seeding: Plate cells on MatTek dishes or coverslips at a suitable density (e.g., 0.5 × 10⁵ HeLa cells) and allow them to adhere overnight.

-

Labeling:

-

Wash cells twice with warm DMEM containing delipidated FBS.

-

Prepare the labeling medium by diluting the this compound stock solution to a final concentration of 0.5 µM in pre-warmed DMEM with delipidated FBS.

-

Incubate cells with the labeling medium for 30 minutes at 37°C.

-

-

Chase Period:

-

Wash the cells three times with DMEM containing delipidated FBS.

-

Incubate the cells in normal growth medium (DMEM with 10% FBS) for a desired chase period (e.g., 1-4 hours) at 37°C to allow for trafficking of the lipid.[2]

-

-

Fixation and Permeabilization:

-

Wash the cells three times with PBS.

-

Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with Permeabilization and Blocking Buffer for 1 hour at room temperature.

-

-

Click Reaction:

-

Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions, containing the azide-fluorophore, CuSO₄, and a reducing agent.

-

Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells at least five times with PBS over a period of 1 hour.

-

Mount the coverslips or image the dishes directly using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

-

Protocol 2: Lipid Extraction and Mass Spectrometry Analysis of this compound Metabolites

This protocol outlines the procedure for extracting lipids from cells treated with this compound for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).[4][5]

Materials:

-

Cultured cells treated with this compound

-

PBS

-

Methanol

-

Chloroform

-

Internal standards for sphingolipids (e.g., C17-sphingosine)

-

LC-MS grade solvents

Procedure:

-

Cell Harvesting:

-

Wash cell monolayers with ice-cold PBS.

-

Scrape cells into a conical tube and pellet by centrifugation.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v).

-

Add the internal standards at a known concentration.

-

Vortex vigorously and incubate on ice.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the aqueous and organic phases.

-

-

Sample Preparation:

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute lipids using a gradient of appropriate mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

-

Detect and quantify the alkyne-containing sphingolipid species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, targeting the specific precursor and product ions for this compound and its metabolites.

-

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the study of this compound.

Conclusion

This compound is a powerful tool for investigating the intricate pathways of sphingolipid metabolism and signaling. Its bioorthogonal alkyne handle allows for precise and sensitive detection within the cellular environment. While quantitative data on its uptake kinetics and subcellular distribution are still being actively researched, the available evidence indicates that it is readily taken up by cells and metabolized primarily to a ceramide analog. This suggests that its downstream signaling effects are likely mediated by the cellular consequences of increased ceramide levels, such as the induction of apoptosis and cell cycle arrest. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the multifaceted roles of sphingolipids in health and disease using this versatile chemical probe. Future studies focusing on the quantitative aspects of its transport and localization will undoubtedly provide deeper insights into the dynamic regulation of sphingolipid homeostasis.

References

- 1. “Fix and Click” for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sphingosine (d18:1) Alkyne in Unraveling Sphingolipid Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, inflammation, and cell migration. The dynamic and complex nature of sphingolipid metabolism and signaling has necessitated the development of sophisticated tools to dissect these pathways. Among these, Sphingosine (d18:1) alkyne has emerged as a powerful chemical probe for the metabolic labeling and subsequent visualization and quantification of sphingolipids. This technical guide provides a comprehensive overview of the application of this compound in studying sphingolipid signaling, complete with detailed experimental protocols, quantitative data analysis, and visual representations of key pathways and workflows.

This compound is a synthetic analog of sphingosine, a foundational backbone of most sphingolipids. It features a terminal alkyne group, a small and biologically inert functional group that allows for its covalent modification through a highly specific and efficient bioorthogonal reaction known as "click chemistry". This allows researchers to introduce a tag (e.g., a fluorophore or a biotin molecule) onto the sphingosine analog after it has been metabolized and incorporated into more complex sphingolipids within the cell. This strategy enables the tracking and analysis of sphingolipid metabolism and trafficking with minimal perturbation to the biological system.

Core Principles: Metabolic Labeling and Click Chemistry

The utility of this compound lies in a two-step process: metabolic labeling followed by click chemistry.

-

Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells and enters the sphingolipid metabolic pathway. Cellular enzymes then process the alkyne-tagged sphingosine, incorporating it into various downstream sphingolipids such as ceramides, sphingomyelin, and glycosphingolipids.

-

Click Chemistry: After a desired incubation period, the cells are fixed, and a "click" reaction is performed. The terminal alkyne on the incorporated sphingolipids reacts with an azide-containing reporter molecule in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, effectively "clicking" the reporter onto the lipid. The reporter can be a fluorescent dye for imaging or a biotin tag for affinity purification and subsequent mass spectrometry analysis.

This approach offers significant advantages over traditional methods like using fluorescently-labeled lipids, as the small alkyne tag is less likely to alter the natural trafficking and metabolism of the lipid.

Visualizing Sphingolipid Signaling Pathways and Experimental Workflows

To better understand the processes involved, the following diagrams illustrate the core concepts.

Caption: Metabolic incorporation of this compound into major sphingolipid classes.

Caption: General experimental workflow for studying sphingolipids using this compound.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" Reaction.

Quantitative Data Presentation

A key advantage of using this compound is the ability to perform quantitative analysis of sphingolipid metabolism. By using mass spectrometry, researchers can determine the relative or absolute abundance of various alkyne-labeled sphingolipid species. The following tables provide examples of how quantitative data from such experiments can be presented.

Table 1: Relative Abundance of Sphingolipid Classes in Mouse Nervous System Tissues. This table illustrates the differing composition of major sphingolipid classes across various regions of the nervous system.

| Sphingolipid Class | Cerebrum (%) | Brain Stem (%) | Spinal Cord (%) | Sciatic Nerve (%) |

| Ceramides | 25 | 20 | 15 | 10 |

| Sphingomyelins | 40 | 50 | 60 | 70 |

| Hexosylceramides | 20 | 15 | 10 | 5 |

| Sulfatides | 15 | 15 | 15 | 15 |

| Data presented in this table is illustrative and based on trends reported in the literature. |

Table 2: Quantification of Endogenous Sphingolipids in Human Skin Fibroblasts. This table shows the baseline levels of various sphingolipids, which can serve as a reference for comparison after metabolic labeling experiments.

| Sphingolipid Species | Concentration (pmol/mg protein) |

| Sphingosine (d18:1) | 15.2 ± 2.5 |

| Sphinganine (d18:0) | 8.7 ± 1.8 |

| Ceramide (d18:1/16:0) | 120.5 ± 15.3 |

| Ceramide (d18:1/24:0) | 85.2 ± 11.7 |

| Sphingomyelin (d18:1/16:0) | 350.8 ± 45.2 |

| Sphingomyelin (d18:1/24:1) | 180.4 ± 23.9 |

| Glucosylceramide (d18:1/16:0) | 45.6 ± 6.1 |

| Data is hypothetical and for illustrative purposes, based on typical values found in fibroblast cell lines. |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the metabolic incorporation of this compound into cultured mammalian cells.

Materials:

-

Cultured mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

This compound (e.g., from a commercial supplier)

-

Ethanol (for stock solution)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, chambered coverglass) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Prepare Labeling Medium:

-

Prepare a stock solution of this compound (e.g., 1-10 mM in ethanol).

-

Dilute the stock solution in pre-warmed complete culture medium to the final desired concentration (typically 1-10 µM).

-

-

Metabolic Labeling:

-

Aspirate the old medium from the cells.

-

Add the labeling medium to the cells.

-

Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator. The optimal labeling time may need to be determined empirically for each cell type and experimental goal.

-

-

Wash:

-

Aspirate the labeling medium.

-

Wash the cells three times with warm PBS to remove unincorporated this compound.

-

-

Proceed to Downstream Applications: The cells are now ready for fixation and click chemistry (Protocol 2) or lipid extraction for mass spectrometry analysis (Protocol 4).

Protocol 2: Click Chemistry Reaction for Fluorescence Microscopy

This protocol describes the "clicking" of a fluorescent azide to alkyne-labeled sphingolipids in fixed cells for subsequent imaging.

Materials:

-

Metabolically labeled and washed cells (from Protocol 1)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Click reaction cocktail:

-

Fluorescent azide (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate (reducing agent)

-

Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand (optional, to stabilize Cu(I) and reduce cytotoxicity)

-

-

PBS

Procedure:

-

Fixation:

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. A typical cocktail for a single well of a 6-well plate may consist of:

-

1-10 µM fluorescent azide

-

1 mM CuSO4

-

10 mM Sodium ascorbate

-

(Optional) 1 mM THPTA

-

-

Add the click reaction cocktail to the cells and incubate

-

Biophysical Properties of Membranes Containing Sphingosine (d18:1) Alkyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of lipid membranes incorporating Sphingosine (d18:1) alkyne. This modified sphingolipid, featuring a terminal alkyne group, serves as a powerful tool for researchers utilizing click chemistry to study sphingolipid metabolism, trafficking, and localization. While direct quantitative biophysical data for this specific alkyne-modified sphingosine is limited in publicly available literature, this guide synthesizes information on unmodified sphingosine and general principles of lipid biophysics to project the expected impact of this compound on membrane characteristics.

Introduction to Sphingosine and its Alkyne Analog

Sphingosine is a foundational component of sphingolipids, a class of lipids crucial for the structural integrity and signaling functions of cell membranes.[1] Its unique structure, with a long hydrocarbon chain, an amino group, and hydroxyl groups, allows it to participate in extensive hydrogen bonding networks within the lipid bilayer. These interactions significantly influence membrane properties.

The introduction of a terminal alkyne group on the C18 hydrocarbon chain of sphingosine (d18:1) creates a "clickable" analog. This modification is minimally perturbative due to the small size and relative inertness of the alkyne moiety, allowing the lipid to be incorporated into cellular membranes and subsequently tagged with fluorescent probes or other reporters for visualization and analysis. While primarily a tool for chemical biology, the presence of this compound is expected to modulate the biophysical properties of the host membrane in a manner similar to its natural counterpart.

Quantitative Data on Membrane Properties

The following tables summarize the expected biophysical effects of incorporating this compound into model lipid membranes. These projections are based on published data for unmodified sphingosine and ceramides. It is important to note that the magnitude of these effects may be subtly altered by the terminal alkyne group.

Table 1: Expected Impact of this compound on Membrane Fluidity and Order

| Parameter | Expected Effect of this compound | Method of Measurement | Reference for Unmodified Sphingosine |

| Membrane Fluidity | Decrease | Fluorescence Anisotropy/Polarization | [2] |

| Lipid Packing | Increase (more ordered) | Fluorescence Anisotropy, Laurdan GP | [2] |

| Order Parameter (S) | Increase | NMR Spectroscopy, Fluorescence Anisotropy | [3] |

Table 2: Expected Impact of this compound on Membrane Phase Behavior and Permeability

| Parameter | Expected Effect of this compound | Method of Measurement | Reference for Unmodified Sphingosine |

| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | Increase | Differential Scanning Calorimetry (DSC) | [2][3] |

| Phase Transition Enthalpy (ΔH) | Increase | Differential Scanning Calorimetry (DSC) | [2] |

| Membrane Permeability | Increase | Fluorescent Probe Leakage Assays | [2] |

| Bilayer Thickness | Likely Increase | Atomic Force Microscopy (AFM), X-ray Scattering | [4] |

| Mechanical Stiffness | Increase | Atomic Force Microscopy (AFM) - Force Spectroscopy | [5] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biophysical properties of membranes containing this compound.

Preparation of Model Membranes (Liposomes)

Large unilamellar vesicles (LUVs) are commonly used as model membrane systems.

Protocol:

-

Lipid Film Hydration:

-

Co-dissolve the desired lipids, including this compound, in chloroform or a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

-

Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS or HEPES-buffered saline) by vortexing or gentle agitation above the lipid mixture's phase transition temperature (Tm).[6] This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain LUVs of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate filters with a specific pore size (e.g., 100 nm).[7] This process is typically performed at a temperature above the Tm.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers.[8]

Protocol:

-

Sample Preparation:

-

Prepare liposomes as described in section 3.1 at a lipid concentration of 1-10 mg/mL.

-

Degas the liposome suspension and the reference buffer before loading into the DSC sample and reference cells, respectively.[2]

-

-

Data Acquisition:

-

Equilibrate the sample at a starting temperature well below the expected phase transition.

-

Scan the temperature at a controlled rate (e.g., 1°C/min).

-

Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.

-

Typically, multiple heating and cooling scans are performed to ensure reproducibility.

-

-

Data Analysis:

-

The resulting thermogram (heat flow versus temperature) will show endothermic peaks corresponding to phase transitions.

-

The temperature at the peak maximum is the phase transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).[9]

-

Atomic Force Microscopy (AFM)

AFM provides high-resolution imaging of membrane topography and can be used to probe its mechanical properties.[10]

Protocol for Supported Lipid Bilayers (SLBs):

-

Substrate Preparation:

-

Vesicle Fusion:

-

AFM Imaging:

-

Image the SLB in a liquid cell using tapping mode or contact mode AFM.

-

Topographical images reveal the lateral organization of the membrane, including the presence of lipid domains.

-

-

Force Spectroscopy:

-

In force spectroscopy mode, the AFM tip is indented into and retracted from the bilayer at specific locations.

-

The resulting force-distance curves provide information on the bilayer's mechanical properties, such as its breakthrough force (a measure of its resilience) and thickness.[5]

-

Fluorescence Spectroscopy

Fluorescence-based techniques are widely used to assess membrane fluidity and permeability.[15]

Protocol for Membrane Fluidity (Fluorescence Anisotropy):

-

Probe Incorporation:

-

Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the liposome suspension. DPH partitions into the hydrophobic core of the bilayer.[16]

-

-

Anisotropy Measurement:

-

Excite the sample with vertically polarized light and measure the intensity of both vertically and horizontally polarized emitted light.

-

The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a correction factor.

-

Higher anisotropy values correspond to a more ordered and less fluid membrane environment.[17]

-

Protocol for Membrane Permeability (Fluorescent Dye Leakage Assay):

-

Encapsulation of Fluorescent Dye:

-

Leakage Measurement:

-

Monitor the fluorescence intensity of the liposome suspension over time.

-

An increase in fluorescence indicates that the dye is leaking out of the vesicles and becoming de-quenched in the external medium. The rate of fluorescence increase is proportional to the membrane permeability.

-

Signaling Pathways and Experimental Workflows

Sphingosine is a key player in cellular signaling, primarily through its conversion to sphingosine-1-phosphate (S1P). This compound is metabolized in cells and can be used to trace these pathways.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Workflow for Biophysical Characterization

Caption: General workflow for biophysical characterization of model membranes.

Conclusion

This compound is a valuable tool for probing the roles of sphingolipids in cellular processes. Based on the known biophysical effects of unmodified sphingosine, its incorporation is expected to induce a more ordered, rigid, and permeable membrane state. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess these properties in their specific model systems. Further direct biophysical characterization of membranes containing this compound will be crucial to fully elucidate the subtle effects of the alkyne modification and to refine our understanding of its behavior in complex biological membranes.

References

- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine Increases the Permeability of Model and Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of sphingosine and stearylamine with phosphatidylserine as studied by DSC and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biophysical analysis of the plant-specific GIPC sphingolipids reveals multiple modes of membrane regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nanomechanics of lipid bilayers by force spectroscopy with AFM: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Supported Lipid Bilayers for Atomic Force Microscopy Studies | Springer Nature Experiments [experiments.springernature.com]

- 13. dial.uclouvain.be [dial.uclouvain.be]

- 14. m.youtube.com [m.youtube.com]

- 15. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of fluorescence anisotropy to assess drug-lipid membrane partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A rapid cell membrane permeability test using fluorescent dyes and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Applications of Sphingosine (d18:1) Alkyne in Animal Models: A Technical Guide

Introduction

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the in vivo study of these pathways crucial for therapeutic development.[2] Sphingosine (d18:1) alkyne is a chemically modified analog of natural sphingosine, featuring a terminal alkyne group.[3] This small, bio-inert functional group enables researchers to trace the metabolic fate of sphingosine in living organisms through a two-step process: metabolic labeling followed by a highly specific "click chemistry" reaction.[4][5]

This guide provides an in-depth overview of the in vivo applications of this compound in animal models, focusing on experimental methodologies, data interpretation, and the visualization of key processes. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool to investigate sphingolipid metabolism and function in a physiologically relevant context.

Core Principles: Metabolic Labeling and Click Chemistry

The utility of this compound lies in its ability to be processed by endogenous enzymes, thus entering the natural sphingolipid metabolic network.[6][7] Once administered to an animal model, it is converted into more complex sphingolipids, such as ceramide, sphingomyelin, and glycosphingolipids, all bearing the alkyne tag.

The alkyne group is bioorthogonal, meaning it does not react with endogenous molecules.[8] Its presence allows for covalent ligation to a reporter molecule (e.g., a fluorophore or biotin) that contains a complementary azide group. This reaction, termed click chemistry, is highly efficient and specific.[9] For in vivo applications, two main types are used:

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction, typically performed on fixed tissues or cell lysates due to the cytotoxicity of the copper catalyst.[10]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a toxic catalyst, making it suitable for experiments in living cells and potentially in whole organisms.[6][10]

This two-step approach allows for the sensitive detection and visualization of sphingolipid metabolism and localization within the complex environment of an animal model.

In Vivo Applications and Methodologies

The primary application of this compound in animal models is to trace and visualize the dynamic processes of sphingolipid metabolism, transport, and localization. This strategy has been successfully applied to visualize newly synthesized DNA, RNA, proteins, and lipids in live cells and animals.[11][12]

Key Experiments and Protocols

1. Animal Administration and Metabolic Labeling:

-

Animal Models: Mice are the most commonly used animal model for these studies.[11][13]

-

Probe Administration: this compound, often complexed with a carrier like bovine serum albumin (BSA) to improve solubility, can be administered through various routes. The choice of route depends on the target organ and the desired pharmacokinetic profile.

-

Intravenous (i.v.) injection: For systemic distribution.

-

Intraperitoneal (i.p.) injection: Common for systemic delivery and absorption into the lymphatic system.

-

Oral gavage: To study intestinal absorption and metabolism.[13]

-

-

Dosage and Time Course: The optimal dose and labeling duration are critical and must be determined empirically for each specific application and animal model. Time-course experiments are essential to track the conversion of the alkyne probe into its various metabolites.[14]

2. Tissue Harvesting and Processing:

-

Following the labeling period, animals are euthanized, and tissues of interest (e.g., brain, liver, intestine) are collected.[14][15]

-

Tissues can be either snap-frozen for subsequent lipid extraction and biochemical analysis or fixed (e.g., with paraformaldehyde) for histological analysis and imaging.

3. Ex Vivo Click Chemistry Reaction (for Imaging):

This protocol is for performing the CuAAC reaction on fixed tissue sections.

-

Reagents:

-

Azide-fluorophore (e.g., Alexa Fluor 488 Azide)

-

Copper (II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Ligand (e.g., TBTA) to stabilize the copper(I) ion

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Wash buffer (PBS)

-

-

Protocol:

-

Permeabilize the fixed tissue sections to allow reagents to penetrate the cells.

-

Prepare the click reaction cocktail by mixing the azide-fluorophore, CuSO₄, and sodium ascorbate in buffer immediately before use.

-

Incubate the tissue sections with the click reaction cocktail in the dark.

-

Wash the sections thoroughly to remove unreacted reagents.

-

Mount the sections with an appropriate mounting medium for fluorescence microscopy.

-

4. Analysis and Detection:

-

Fluorescence Microscopy: Allows for the high-resolution visualization of labeled sphingolipids within the tissue architecture, revealing their subcellular localization and distribution across different cell types.[6]

-

Stimulated Raman Scattering (SRS) Microscopy: An advanced, label-free imaging technique that can directly detect the alkyne bond's unique vibrational signature. This avoids the need for click chemistry and fixation, enabling imaging in live animals.[8][11][16]

-

Mass Spectrometry (MS): Following lipid extraction from tissues, LC-MS/MS is the gold standard for identifying and quantifying the specific alkyne-tagged sphingolipid metabolites. This provides a detailed profile of the metabolic pathways the sphingosine analog has entered.[17]

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data typically generated from in vivo studies using this compound. Actual values are highly dependent on the specific animal model, dose, and experimental conditions.

| Animal Model | Administration Route | Probe | Dosage | Labeling Duration | Target Organ(s) | Reference |

| Mouse | Intravenous (i.v.) | Liposome-encapsulated 9-Azido-Sialic Acid | 0.70 mmol/kg | 3-7 days | Brain | [14] |

| Mouse | Topical Application | Terbinafine (alkyne-bearing drug) | 1% cream | 30 minutes | Ear Tissue | [18] |

| Mouse (LPS-induced liver injury) | Intravenous (i.v.) | [¹⁸F]28c (S1P₁ PET tracer) | N/A | N/A | Liver | [19] |

| Mouse (SphK2⁻/⁻) | N/A (endogenous lipids measured) | N/A | N/A | N/A | Hippocampus, Liver | [15] |

Table 1: Examples of Animal Models and Administration Protocols for Sphingolipid Probes.

| Tissue | Metabolite | Fold Change (vs. Control) | Analytical Method | Significance | Reference |

| SphK2⁻/⁻ Mouse Hippocampus | d18:2 Sphingadiene | 5-fold higher | LC-MS/MS | p < 0.001 | [20] |

| SphK2⁻/⁻ Mouse Hippocampus | d18:1 S1P | 3.5-fold lower | LC-MS/MS | p = 0.0002 | [20] |

| SphK2⁻/⁻ Mouse Liver | d18:1 Ceramide | 5-fold higher | LC-MS/MS | p = 0.007 | [15] |

| SphK2⁻/⁻ Mouse Liver | d18:2 Hexosylceramide | 2.5-fold higher | LC-MS/MS | p = 0.024 | [15] |

Table 2: Example of Quantitative Metabolite Analysis in Animal Tissues.

Visualizations: Pathways and Workflows

Sphingolipid Metabolism Pathway

The diagram below illustrates the de novo sphingolipid synthesis pathway, highlighting the central role of sphingosine and indicating where the alkyne-tagged analog is incorporated to trace subsequent metabolic conversions.

Caption: De novo sphingolipid synthesis pathway showing key organelles and enzymes.

In Vivo Experimental Workflow

This workflow diagram outlines the sequential steps involved in a typical in vivo experiment using this compound, from probe administration in an animal model to final data analysis.

Caption: Step-by-step experimental workflow for in vivo sphingolipid labeling.

Bioorthogonal Click Chemistry Reaction

The diagram illustrates the fundamental click chemistry reaction where the alkyne-tagged sphingolipid, incorporated into cellular membranes, reacts with an azide-linked reporter molecule to form a stable, detectable conjugate.

Caption: Bioorthogonal click chemistry for labeling alkyne-modified sphingolipids.

Conclusion

This compound, in conjunction with click chemistry, provides a robust and versatile platform for investigating the complex roles of sphingolipids in vivo. This approach enables researchers to move beyond static measurements and explore the dynamic metabolic flux, transport, and localization of these critical lipids within the context of a whole organism. The combination of metabolic labeling with advanced imaging techniques like SRS microscopy and detailed quantification by mass spectrometry offers unprecedented opportunities to unravel the intricate functions of sphingolipids in health and disease, paving the way for the development of novel diagnostic markers and therapeutic interventions.

References

- 1. Sphingolipids and their metabolism in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound - Applications - CAT N°: 24518 [bertin-bioreagent.com]

- 5. Click chemistry in sphingolipid research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. “Fix and Click” for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. A BOSSS platform: using functionalized lipids and click chemistry for new discoveries in lipid research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. columbia.edu [columbia.edu]

- 17. Investigating sphingolipid behavior and function using metabolic labeling | IDEALS [ideals.illinois.edu]

- 18. mengwanglab.org [mengwanglab.org]

- 19. Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Novel Function of Sphingosine Kinase 2 in the Metabolism of Sphinga-4,14-Diene Lipids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Metabolic Labeling with Sphingosine (d18:1) Alkyne in Cultured Cells

Application Note & Protocol

For Research Use Only.

Introduction

Sphingolipids are a class of lipids that play critical roles as both structural components of cellular membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and differentiation. The study of sphingolipid metabolism and function has been greatly advanced by the use of metabolic labeling with chemically modified analogs. Sphingosine (d18:1) alkyne is a powerful tool for researchers, scientists, and drug development professionals to investigate the dynamic processes of sphingolipid metabolism. This analog contains a terminal alkyne group, a small and minimally disruptive bioorthogonal handle. Once incorporated into cellular sphingolipids through the cell's natural metabolic pathways, the alkyne group can be specifically and efficiently tagged with a reporter molecule, such as a fluorophore or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This allows for the visualization, identification, and quantification of newly synthesized sphingolipids.

This document provides detailed protocols for the metabolic labeling of cultured cells with this compound, followed by fixation and click chemistry-based detection.

Data Presentation

The following tables summarize typical starting concentrations and incubation times for metabolic labeling with this compound in various cultured cell lines, as well as recommended reagent concentrations for the subsequent click reaction. These are starting points and may require optimization for specific cell types and experimental goals.

Table 1: Recommended Conditions for Metabolic Labeling with this compound

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) |

| HeLa | 10 - 50 | 4 - 24 |

| Jurkat | 10 - 20 | 4 - 16 |

| A549 | 25 - 100 | 12 - 24 |

| Primary Neurons | 5 - 25 | 16 - 48 |

| Microglia | 10 - 50 | 12 - 24 |

| Astrocytes | 10 - 50 | 12 - 24 |

Table 2: Reagent Concentrations for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction

| Reagent | Stock Concentration | Final Concentration |

| Azide-conjugated Reporter (e.g., Azide-Fluor 488) | 10 mM in DMSO | 10 - 100 µM |

| Copper (II) Sulfate (CuSO₄) | 50 mM in H₂O | 1 mM |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 50 mM in H₂O | 5 mM |

| Sodium Ascorbate | 100 mM in H₂O (prepare fresh) | 5 mM |

Experimental Protocols

This section provides a detailed step-by-step methodology for metabolic labeling of cultured cells with this compound, followed by cell fixation and click chemistry for fluorescent detection.

Materials

-

This compound

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA), 4% in PBS

-

Triton X-100 or Saponin for permeabilization

-

Bovine Serum Albumin (BSA)

-

Azide-conjugated fluorophore (e.g., Azide-Fluor 488)

-

Copper (II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Mounting medium with DAPI

Protocol 1: Metabolic Labeling of Adherent Cells

-

Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling.

-

Preparation of Labeling Medium: Prepare a working solution of this compound in complete cell culture medium. First, dissolve the this compound in DMSO to make a concentrated stock solution (e.g., 10 mM). Then, dilute the stock solution into pre-warmed complete medium to the desired final concentration (refer to Table 1).

-

Metabolic Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for the desired period (refer to Table 1) at 37°C in a humidified incubator with 5% CO₂.

-

Washing: After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove unincorporated this compound.

Protocol 2: Cell Fixation and Permeabilization

-

Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 or 0.1% Saponin in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction

Note: Prepare the click reaction cocktail immediately before use.

-

Prepare Click Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in order to make the click reaction cocktail. The volumes can be scaled as needed. For a 100 µL final volume:

-

84 µL PBS

-

1 µL of 10 mM Azide-fluorophore stock (final concentration 100 µM)

-

10 µL of 50 mM THPTA stock (final concentration 5 mM)

-

2 µL of 50 mM CuSO₄ stock (final concentration 1 mM)

-

Add last: 3 µL of freshly prepared 100 mM Sodium Ascorbate stock (final concentration 3 mM - this is a slight deviation from the table to ensure robust reaction)

-

Vortex briefly to mix.

-

-

Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells on the coverslips, ensuring the cells are fully covered.

-

Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each to remove excess click reagents.

-

Nuclear Staining: Incubate the cells with a mounting medium containing DAPI for nuclear counterstaining.

-

Mounting: Mount the coverslips onto microscope slides.

-

Imaging: Visualize the fluorescently labeled sphingolipids using a fluorescence microscope with the appropriate filter sets.

Visualizations

Sphingolipid Metabolism Signaling Pathway

Caption: Overview of the sphingolipid metabolic pathway.

Experimental Workflow

Application Notes and Protocols for Fluorescent Labeling of Sphingosine (d18:1) Alkyne via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, including the central molecule sphingosine, are critical regulators of numerous cellular processes, from signaling and proliferation to apoptosis. The ability to visualize and track these lipids within the cellular environment is paramount to understanding their complex roles in health and disease. This document provides a detailed protocol for the fluorescent labeling of Sphingosine (d18:1) alkyne with fluorescent azides using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful and versatile click chemistry reaction. This bioorthogonal labeling strategy allows for the specific attachment of a fluorescent probe to metabolically incorporated sphingosine alkyne, enabling high-resolution imaging and analysis.

The "click" reaction's specificity arises from the fact that both the alkyne and azide functional groups are absent in most biological systems, ensuring that the labeling is highly selective.[1][2] This protocol is applicable for both in situ labeling of fixed cells and in vitro applications.

Signaling Pathway: Sphingolipid Metabolism

The following diagram illustrates the central role of sphingosine in the sphingolipid metabolic pathway. This compound, as an analog, is incorporated into this pathway, allowing for the labeling of downstream sphingolipid metabolites.[3][4][5]

Caption: Simplified diagram of the sphingolipid metabolic pathway.

Experimental Workflow: "Fix and Click" Protocol

The "Fix and Click" protocol is a common workflow for labeling intracellular sphingolipids. It involves metabolically incorporating the alkyne-tagged sphingosine, fixing the cells to halt metabolic processes, and then performing the click reaction to attach the fluorescent azide.[6][7]

Caption: A step-by-step workflow for labeling sphingolipids.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and incubation parameters for the click chemistry reaction. Optimal conditions may vary depending on the cell type, fluorescent azide used, and experimental goals.[1][8][9] It is recommended to perform a titration for each new experimental setup.

Table 1: Reagent Concentrations

| Reagent | Typical Concentration Range | Notes |

| This compound | 0.5 - 10 µM | Higher concentrations can be cytotoxic. |

| Fluorescent Azide | 1 - 50 µM | Concentration depends on the brightness and solubility of the dye. |

| Copper(II) Sulfate (CuSO₄) | 200 µM - 2 mM | Picolyl azides may allow for lower copper concentrations.[8] |

| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Should be prepared fresh. |

Table 2: Incubation Parameters

| Step | Duration | Temperature |

| Metabolic Labeling | 2 - 16 hours | 37°C (in cell culture incubator) |

| Fixation | 15 minutes | Room Temperature |

| Permeabilization | 10 - 15 minutes | Room Temperature |

| Click Reaction | 30 - 60 minutes | Room Temperature |

| Washing Steps | 3 x 5 minutes | Room Temperature |

Experimental Protocols

Materials and Reagents

-

This compound

-

Fluorescent azide of choice (e.g., Alexa Fluor 488 Azide, Cy5 Azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium appropriate for your cell line

-

Glass coverslips

-

Mounting medium with DAPI (optional)

Protocol: "Fix and Click" Labeling of this compound in Cultured Cells

1. Cell Seeding and Metabolic Labeling a. Seed cells onto sterile glass coverslips in a culture plate at a density that will result in 50-70% confluency at the time of the experiment. b. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂. c. Prepare a stock solution of this compound in DMSO. d. Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-5 µM). e. Remove the old medium from the cells and replace it with the medium containing this compound. f. Incubate the cells for the desired period (e.g., 4-16 hours) at 37°C.

2. Cell Fixation and Permeabilization a. Gently wash the cells three times with PBS. b. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS.

3. Click Chemistry Reaction a. Prepare the Click Reaction Cocktail immediately before use. The following volumes are for one coverslip in a 24-well plate (adjust volumes as needed). i. Component A: In a microcentrifuge tube, add the fluorescent azide (from a stock solution in DMSO) to PBS to achieve the desired final concentration (e.g., 5-20 µM). ii. Component B: In a separate microcentrifuge tube, prepare a 100 mM solution of Sodium Ascorbate in water. This solution should be made fresh. iii. Component C: In another separate microcentrifuge tube, prepare a 100 mM solution of CuSO₄·5H₂O in water. b. Assemble the final Click Reaction Cocktail: i. To the tube containing the fluorescent azide in PBS (Component A), add the Sodium Ascorbate solution (Component B) to a final concentration of 2.5 mM. Mix gently. ii. Add the CuSO₄ solution (Component C) to a final concentration of 1 mM. Mix gently. The final volume should be sufficient to cover the coverslip (e.g., 200 µL). c. Aspirate the PBS from the cells and add the Click Reaction Cocktail. d. Incubate for 30-60 minutes at room temperature, protected from light.

4. Washing and Mounting a. Gently wash the cells three times with PBS. b. (Optional) If desired, counterstain nuclei by incubating with a DAPI solution in PBS for 5 minutes. c. Wash the cells once more with PBS. d. Mount the coverslips onto glass slides using an appropriate mounting medium. e. Seal the edges of the coverslip with nail polish and allow it to dry.

5. Imaging a. Image the slides using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and DAPI (if used). b. For quantitative analysis, ensure that all images are acquired using the same settings (e.g., exposure time, laser power, gain).

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak fluorescence signal | - Inefficient metabolic incorporation.- Inactive click reaction components.- Insufficient concentration of reagents. | - Increase incubation time or concentration of this compound.- Prepare fresh Sodium Ascorbate solution.- Optimize concentrations of fluorescent azide, CuSO₄, and Sodium Ascorbate. |

| High background fluorescence | - Excess fluorescent azide not washed away.- Non-specific binding of the fluorescent azide. | - Increase the number and duration of washing steps after the click reaction.- Include a blocking step (e.g., with BSA) before the click reaction. |

| Cell death or altered morphology | - Cytotoxicity of this compound.- Cytotoxicity of the click reaction components (especially copper). | - Reduce the concentration of this compound.- Reduce the concentration of CuSO₄ or use a copper-chelating ligand like TBTA. Consider copper-free click chemistry for live-cell imaging. |

Conclusion

This application note provides a comprehensive guide for the fluorescent labeling of this compound using click chemistry. The detailed protocols, quantitative data summaries, and troubleshooting guide are intended to assist researchers in successfully implementing this powerful technique for the visualization and study of sphingolipid biology. The versatility of click chemistry allows for the use of a wide array of fluorescent azides, enabling multicolor imaging and colocalization studies. By following these guidelines, researchers can gain valuable insights into the subcellular localization, trafficking, and metabolism of sphingolipids in various biological contexts.

References

- 1. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]

- 4. researchgate.net [researchgate.net]

- 5. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. “Fix and Click” for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Revolutionizing Sphingolipid Research: Flux Analysis Using Sphingosine (d18:1) Alkyne

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in cell biology, lipidomics, and pharmacology.

Introduction

Sphingolipids are a class of bioactive lipids that play critical roles in various cellular processes, including signal transduction, cell proliferation, apoptosis, and membrane structure. The dynamic and interconnected nature of the sphingolipid metabolic network necessitates advanced analytical techniques to elucidate the flux through its various pathways. This application note details a powerful and versatile method for sphingolipid flux analysis using Sphingosine (d18:1) alkyne, a metabolic probe that enables the sensitive and specific tracking of sphingolipid metabolism.

This compound is a chemically modified analog of natural sphingosine, featuring a terminal alkyne group. This small, bio-inert functional group allows for its metabolic incorporation into downstream sphingolipids. Subsequently, the alkyne handle can be specifically and efficiently tagged with a reporter molecule, such as a fluorophore or a biotin tag, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1][2] This bioorthogonal labeling strategy allows for the visualization and quantification of newly synthesized sphingolipids, providing a dynamic snapshot of metabolic flux.[1][2] This approach overcomes the limitations of traditional radiolabeling methods by offering higher sensitivity, simpler sample preparation, and compatibility with mass spectrometry and fluorescence microscopy.

This document provides detailed protocols for metabolic labeling of cells with this compound, subsequent click chemistry functionalization, and analysis by liquid chromatography-mass spectrometry (LC-MS/MS), a state-of-the-art technique for lipid analysis.[3][4][5]

Sphingolipid Metabolism and the Fate of this compound

This compound, upon entering the cell, serves as a substrate for key enzymes in the sphingolipid metabolic pathway. It can be acylated by ceramide synthases (CerS) to form alkyne-tagged ceramides or phosphorylated by sphingosine kinases (SphK) to produce alkyne-tagged sphingosine-1-phosphate. These labeled metabolites are further processed to generate a variety of complex sphingolipids. The diagram below illustrates the central pathways of sphingolipid metabolism and the entry point of the alkyne analog.

Data Presentation: Quantitative Analysis of Sphingolipid Flux

The following table presents representative data from a study investigating the metabolism of a sphingosine alkyne reporter in Caco-2 cells.[6] While the original study utilized capillary electrophoresis with fluorescence detection, the data illustrates the type of quantitative information that can be obtained and is presented here as a percentage of the total detected alkyne-labeled sphingolipid species. This format can be readily adapted for LC-MS/MS data by calculating the relative abundance of each metabolite from their respective peak areas.

| Metabolite | Percentage of Total Alkyne-Labeled Species (%)[6] |

| Sphingosine Alkyne | 68.4 ± 3.3 |

| Ceramide Alkyne | 31.6 ± 3.3 |

| Sphingosine-1-Phosphate Alkyne | Not Detected |

Data represents mean ± standard deviation.

These results indicate a significant flux from sphingosine towards ceramide synthesis in this cell line under the experimental conditions. The absence of detectable alkyne-labeled sphingosine-1-phosphate suggests a lower activity of sphingosine kinases or a rapid turnover of this metabolite.[6]

Experimental Protocols

I. Metabolic Labeling of Cultured Cells with this compound

This protocol is a general guideline and should be optimized for specific cell types and experimental goals.

Materials:

-

This compound solution (e.g., in ethanol or DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Cultured cells (e.g., Caco-2, HeLa, or other cell line of interest)

-

Phosphate-buffered saline (PBS)

-

6-well or 24-well tissue culture plates

Procedure:

-

Cell Seeding: Seed cells in tissue culture plates at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere and grow overnight.

-

Preparation of Labeling Medium: Prepare a working solution of this compound in complete cell culture medium. The final concentration should be optimized, but a starting concentration of 10-50 µM is recommended.[6]

-

Metabolic Labeling:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for a desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator. The incubation time should be optimized to allow for sufficient incorporation without causing cytotoxicity.

-

-

Cell Harvest:

-

Aspirate the labeling medium.

-

Wash the cells three times with ice-cold PBS to remove any unincorporated alkyne probe.

-

Proceed immediately to the click chemistry reaction or cell lysis for lipid extraction. For some applications, cells can be fixed at this stage.[6]

-

II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction

This protocol describes the "clicking" of an azide-functionalized reporter (e.g., an azide-biotin or azide-fluorophore) to the alkyne-labeled sphingolipids within cell lysates. For in-cell "fix and click" procedures, refer to specialized protocols.[6]

Materials:

-

Cell lysate containing alkyne-labeled sphingolipids

-

Azide-reporter stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) or sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (e.g., 10 mM in DMSO)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare the Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 100 µL final reaction volume, the components are typically added in the following order:

-

Cell lysate (containing alkyne-labeled lipids)

-

Azide-reporter (final concentration 10-100 µM)

-

TBTA (final concentration 100 µM)

-

CuSO4 (final concentration 1 mM)

-

TCEP or Sodium Ascorbate (final concentration 1 mM)

-

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent azide.

-

Sample Preparation for LC-MS/MS: Following the click reaction, proceed with lipid extraction. A common method is the Bligh-Dyer or a modified Folch extraction to separate lipids from the aqueous phase containing reaction components.

III. LC-MS/MS Analysis of Labeled Sphingolipids

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions (Example):

-

Column: A C18 or C8 reversed-phase column suitable for lipid analysis.

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid and 1 mM ammonium formate.

-

Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute sphingolipids of varying polarity.

-

Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

-

Column Temperature: 40-50°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer. The specific precursor-to-product ion transitions for the clicked sphingolipid metabolites need to be determined. For example, for a biotin-clicked sphingolipid, the precursor ion will be the [M+H]+ of the entire conjugate, and a characteristic product ion from the reporter or the lipid backbone can be used for quantification.

-

Data Analysis: Peak areas of the different alkyne-labeled sphingolipid species are integrated. Relative quantification is performed by comparing the peak area of each metabolite to the total peak area of all detected labeled metabolites. For absolute quantification, stable isotope-labeled internal standards for each analyte are required.

Experimental Workflow

The overall experimental workflow for sphingolipid flux analysis using this compound is depicted in the following diagram.

Conclusion

The use of this compound in combination with click chemistry and LC-MS/MS provides a robust and sensitive platform for the quantitative analysis of sphingolipid metabolic flux. This methodology allows researchers to dissect the complex and dynamic sphingolipid network, identify key regulatory points, and evaluate the effects of pharmacological interventions. The detailed protocols and workflow presented in this application note serve as a valuable resource for scientists and professionals aiming to implement this cutting-edge technique in their research and drug development endeavors.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Click chemistry in sphingolipid research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]